(5S,8S,E)-2,5-Dioxopyrrolidin-1-yl 11-(2-amino-2-oxoethyl)-5,8-dimethyl-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,11-tetraazapentadec-13-en-15-oate
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Overview
Description
(5S,8S,E)-2,5-Dioxopyrrolidin-1-yl 11-(2-amino-2-oxoethyl)-5,8-dimethyl-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,11-tetraazapentadec-13-en-15-oate is a complex organic compound with a unique structure that includes multiple functional groups such as amides, esters, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,8S,E)-2,5-Dioxopyrrolidin-1-yl 11-(2-amino-2-oxoethyl)-5,8-dimethyl-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,11-tetraazapentadec-13-en-15-oate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrrolidinone ring, followed by the introduction of the amino and oxoethyl groups. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to achieve consistent product quality. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5S,8S,E)-2,5-Dioxopyrrolidin-1-yl 11-(2-amino-2-oxoethyl)-5,8-dimethyl-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,11-tetraazapentadec-13-en-15-oate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form additional oxo groups or carboxylic acids.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups or amides to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
(5S,8S,E)-2,5-Dioxopyrrolidin-1-yl 11-(2-amino-2-oxoethyl)-5,8-dimethyl-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,11-tetraazapentadec-13-en-15-oate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5S,8S,E)-2,5-Dioxopyrrolidin-1-yl 11-(2-amino-2-oxoethyl)-5,8-dimethyl-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,11-tetraazapentadec-13-en-15-oate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine functional group but a simpler structure.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry with a different structural framework.
Carbonyl Compounds: Compounds containing the carbonyl group, such as aldehydes and ketones, which undergo similar types of reactions.
Uniqueness
What sets (5S,8S,E)-2,5-Dioxopyrrolidin-1-yl 11-(2-amino-2-oxoethyl)-5,8-dimethyl-3,6,9,12-tetraoxo-1-phenyl-2-oxa-4,7,10,11-tetraazapentadec-13-en-15-oate apart is its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H28N6O10 |
---|---|
Molecular Weight |
560.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (E)-4-[(2-amino-2-oxoethyl)-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]amino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C24H28N6O10/c1-14(27-24(38)39-13-16-6-4-3-5-7-16)22(36)26-15(2)23(37)28-29(12-17(25)31)18(32)10-11-21(35)40-30-19(33)8-9-20(30)34/h3-7,10-11,14-15H,8-9,12-13H2,1-2H3,(H2,25,31)(H,26,36)(H,27,38)(H,28,37)/b11-10+/t14-,15-/m0/s1 |
InChI Key |
OBTLSXIZYGMZRE-BWLFODOESA-N |
Isomeric SMILES |
C[C@@H](C(=O)NN(CC(=O)N)C(=O)/C=C/C(=O)ON1C(=O)CCC1=O)NC(=O)[C@H](C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NN(CC(=O)N)C(=O)C=CC(=O)ON1C(=O)CCC1=O)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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